Cas no 82958-45-0 (4-O-Galloylbergenin)
4-O-Galloylbergenin Chemical and Physical Properties
Names and Identifiers
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- 4-O-Galloylbergenin
- 4-Galloylbergenin
- Benzoic acid, 3,4,5-trihydroxy-, 2,3,4,4a,6,10b-hexahydro-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-4-yl ester, [2R-(2α,3β,4α,4aα,10bβ)]- (ZCI)
- Pyrano[3,2-c][2]benzopyran, benzoic acid deriv. (ZCI)
- [3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate
- Q27155103
- 82958-45-0
- C17514
- CHEBI:81148
- AKOS032949047
- 5,12,14-trihydroxy-4-(hydroxymethyl)-13-methoxy-9-oxo-3,8-dioxatricyclo[8.4.0.0(2),?]tetradeca-1(10),11,13-trien-6-yl 3,4,5-trihydroxybenzoate
- (3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano(3,2-c)isochromen-4-yl) 3,4,5-trihydroxybenzoate
- DA-60373
-
- Inchi: 1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3
- InChI Key: QKSHSFQTWCKTFV-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(O)C(O)=C(O)C=1)OC1C2C(C3C(C(O2)=O)=CC(O)=C(OC)C=3O)OC(CO)C1O
Computed Properties
- Exact Mass: 480.09000
- Monoisotopic Mass: 480.09039069g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 34
- Rotatable Bond Count: 5
- Complexity: 751
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.0600000000000002
- Topological Polar Surface Area: 213Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.85±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 898.8±65.0 °C at 760 mmHg
- Flash Point: 315.2±27.8 °C
- Solubility: Slightly soluble (2.3 g/l) (25 º C),
- PSA: 212.67000
- LogP: -0.21910
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
4-O-Galloylbergenin Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
4-O-Galloylbergenin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O18770-5mg |
(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c]isochromen-4-yl 3,4,5-trihydroxybenzoate |
82958-45-0 | 5mg |
¥4000.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3056-1 mg |
4-O-Galloylbergenin |
82958-45-0 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3056-1 ml * 10 mm |
4-O-Galloylbergenin |
82958-45-0 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| A2B Chem LLC | AH57140-5mg |
4-O-Galloylbergenin |
82958-45-0 | 96.0% | 5mg |
$577.00 | 2024-04-19 | |
| TargetMol Chemicals | TN3056-5 mg |
4-O-Galloylbergenin |
82958-45-0 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | TN3056-1 mL * 10 mM (in DMSO) |
4-O-Galloylbergenin |
82958-45-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN3056-5mg |
4-O-Galloylbergenin |
82958-45-0 | 5mg |
¥ 3230 | 2024-07-20 |
4-O-Galloylbergenin Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-O-Galloylbergenin
Chemical and Biological Profile of 4-O-Galloylbergenin (CAS No. 82958-45-0)
4-O-Galloylbergenin, identified by the Chemical Abstracts Service registry number CAS No. 82958-45-0, is a naturally occurring flavonoid derivative that has garnered significant attention in the field of pharmaceutical and biomedical research due to its diverse biological activities and potential therapeutic applications. As a structurally complex polyphenol, it belongs to the flavonol class, characterized by the presence of a 3-O-galloyl substituent at the 4-position of the B-ring, which contributes to its unique chemical properties and biological functions.
The chemical structure of 4-O-Galloylbergenin consists of a flavonol backbone (apigenin or kaempferol derivatives) modified by the addition of a galloyl group, which enhances its molecular interactions with biological targets. This structural motif is commonly found in plant-derived compounds and is associated with various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The presence of multiple hydroxyl groups in the galloyl moiety and the aromatic ring system allows for extensive hydrogen bonding and metal chelation, contributing to its stability and bioactivity.
Recent studies have highlighted the remarkable biological activities of 4-O-Galloylbergenin, particularly in the context of cancer chemoprevention and treatment. Research indicates that this compound exerts its effects through multiple mechanisms, including modulating signaling pathways such as MAPK, PI3K/Akt, and NF-κB, which are critical in cancer cell proliferation, survival, and metastasis. Preclinical investigations have demonstrated that 4-O-Galloylbergenin can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways while inhibiting proliferation through G1/S cell cycle arrest.
In addition to its anticancer properties, 4-O-Galloylbergenin has shown significant promise in neuroprotective applications. Emerging research suggests that this flavonoid derivative may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting β-secretase activity, reducing amyloid-beta aggregation, and protecting against oxidative stress-induced neuronal damage. The ability of 4-O-Galloylbergenin to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.
The antioxidant activity of 4-O-Galloylbergenin is another area of intense investigation. Its potent radical-scavenging capacity is attributed to the galloyl group and other hydroxyl moieties, which can neutralize reactive oxygen species (ROS) and prevent oxidative damage to cellular components. This property makes it a promising candidate for applications in antiaging therapies and chronic disease management where oxidative stress plays a pivotal role.
Moreover, studies have explored the anti-inflammatory effects of 4-O-Galloylbergenin, demonstrating its ability to suppress pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and inhibit key inflammatory enzymes such as COX-2 and LOX. These findings position 4-O-Galloylbergenin as a potential therapeutic for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-O-Galloylbergenin has also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. While initial studies suggest moderate bioavailability due to rapid metabolism by Phase II enzymes like glucuronidation and sulfation, novel delivery systems such as nanoparticles or prodrugs are being explored to enhance its systemic availability. These advancements could improve therapeutic efficacy while minimizing side effects.
From a synthetic chemistry perspective, the total synthesis or semi-synthesis of 4-O-Galloylbergenin has been reported as a challenging yet achievable task due to its complex polyphenolic structure. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enzymatic glycosylation techniques, to construct the desired scaffold with high stereoselectivity. Such synthetic approaches not only provide access to pure compounds for biochemical studies but also enable structural modifications to optimize biological activity.
The natural occurrence of 4-O-Galloylbergenin is primarily documented in certain plant species belonging to the Rubiaceae family. However, cultivation practices and extraction methodologies significantly influence its yield and purity. Sustainable agricultural methods coupled with advanced extraction technologies are being adopted to ensure consistent supply quality for research purposes. Additionally, biosynthetic pathways in plants have been explored to understand how this compound is produced endogenously.
In conclusion,4-O-Galloylbergenin (CAS No. 82958-45-0) represents a structurally intriguing and biologically active flavonoid derivative with broad therapeutic implications. Its multifaceted mechanisms of action make it a compelling candidate for further clinical development in oncology, neurology, cardiology, and immunology. Continued research into its pharmacological effects will likely uncover additional novel applications while addressing challenges related to bioavailability and formulation stability.
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